molecular formula C19H30O3 B8740382 3,4-Dihexyloxybenzaldehyde CAS No. 64000-53-9

3,4-Dihexyloxybenzaldehyde

Cat. No.: B8740382
CAS No.: 64000-53-9
M. Wt: 306.4 g/mol
InChI Key: FGIGDNKLOWBLKJ-UHFFFAOYSA-N
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Description

3,4-Dihexyloxybenzaldehyde is a useful research compound. Its molecular formula is C19H30O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

64000-53-9

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

3,4-dihexoxybenzaldehyde

InChI

InChI=1S/C19H30O3/c1-3-5-7-9-13-21-18-12-11-17(16-20)15-19(18)22-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3

InChI Key

FGIGDNKLOWBLKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4-Dihydroxy-benzaldehyde (2.1 g, 0.015 mol), K2CO3 (4.0 g, 0.03 mol) and 1-iodohexane (6.4 g, 0.03 mol) were stirred in 100 ml of 1-butanol under reflux for 24 h. After cooling, the 1-butanol was removed by rotary evaporation. The residue was dissolved in 200 ml of ether, washed with water (dist.) and brine. The solution was dried over Na2SO4 and the solvent was removed to yield 3.7 g 3,4-Bis-hexyloxy-benzaldehyde (85%) as a dark solid. 1H NMR (400 MHz, CDCl3): δ 9.83 (s, 1H), 7.41 (m, 2H), 6.95 (d, 1H, J=8.5 Hz), 4.07 (m, 4H), 1.85 (m, 4H), 1.48 (m, 4H), 1.35 (m, 8H), 0.91 (m, 6H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,2-Dihexyloxybenzene (11.14 g; 40 mmol) and N-methylformanilide (5.41 g; 40 mmol) are cooled to 0° C., and phosphorus oxychloride (6.13 g; 40 mmol) is added. Heating is then carried out for 1 hour at 25° C., followed by stirring for 4 hours at 60° C. The reaction mixture is poured onto ice and then adjusted to pH 6. Extraction is carried out with tert-butyl methyl ether (2×200 ml), and washing is carried out with NaHCO3 (2×100 ml). The organic phase is dried over Na2SO4, filtered and concentrated to dryness by evaporation.
Quantity
11.14 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step Two

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